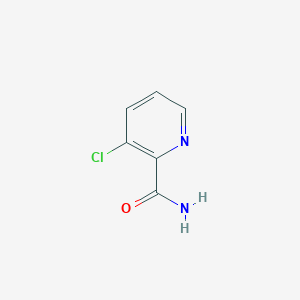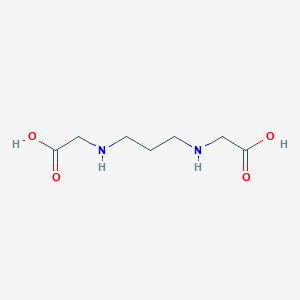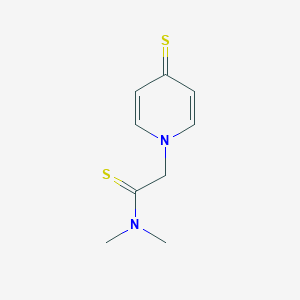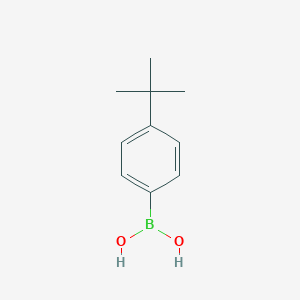
4-tert-ブチルフェニルボロン酸
概要
説明
4-tert-Butylphenylboronic acid: is an organic compound with the molecular formula C10H15BO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a tert-butyl group at the para position. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: 4-tert-Butylphenylboronic acid is extensively used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology and Medicine:
Drug Development: It is used in the synthesis of biologically active compounds, including potential drug candidates for various diseases.
Industry:
Material Science: This compound is used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
作用機序
Target of Action
4-tert-Butylphenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It doesn’t have a specific biological target but plays a crucial role in facilitating chemical reactions.
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming process . In these reactions, 4-tert-Butylphenylboronic acid acts as a boron reagent, providing a nucleophilic organoboron species for transmetalation .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling, the organoboron compound (like 4-tert-Butylphenylboronic acid) is transferred from boron to palladium during the transmetalation step . This is part of a broader pathway involving oxidative addition, transmetalation, and reductive elimination steps that result in the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s worth noting that its physical and chemical properties, such as its melting point (191-196 °c) and molecular weight (17804), can influence its behavior in a reaction environment .
Result of Action
The primary result of 4-tert-Butylphenylboronic acid’s action is the formation of new organic compounds through cross-coupling reactions . For example, it has been used in the synthesis of tetracycline derivatives .
Action Environment
The efficacy and stability of 4-tert-Butylphenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dry place and handled with appropriate personal protective equipment to prevent exposure to dust/fume/gas/mist/vapours/spray . Its reactivity in Suzuki-Miyaura cross-coupling reactions can also be affected by the presence of other reagents and the reaction conditions .
生化学分析
Biochemical Properties
4-tert-Butylphenylboronic acid is known for its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with various biomolecules, such as enzymes and proteins, during this reaction .
Cellular Effects
The cellular effects of 4-tert-Butylphenylboronic acid are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . The compound can influence cell function by facilitating the formation of carbon-carbon bonds, which are fundamental to many biological processes .
Molecular Mechanism
The molecular mechanism of 4-tert-Butylphenylboronic acid involves its participation in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of 4-tert-Butylphenylboronic acid in laboratory settings are largely dependent on the specific experimental conditions. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Metabolic Pathways
4-tert-Butylphenylboronic acid is involved in the Suzuki-Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . It interacts with enzymes and cofactors during this process .
Transport and Distribution
The transport and distribution of 4-tert-Butylphenylboronic acid within cells and tissues are influenced by various factors, including its chemical properties and the specific experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions:
From 1-Bromo-4-tert-butylbenzene and Tributyl Borate:
Industrial Production Methods:
- The industrial production of 4-tert-Butylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling Reaction:
Reagents and Conditions: This reaction involves the coupling of 4-tert-Butylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide.
Products: The major products formed are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
Oxidation and Reduction Reactions:
Oxidation: 4-tert-Butylphenylboronic acid can undergo oxidation to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding alkylborane, which can be further utilized in various organic transformations.
-
Substitution Reactions:
Electrophilic Substitution: The tert-butyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
類似化合物との比較
Phenylboronic Acid: Lacks the tert-butyl group, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a tert-butyl group, which can influence the electronic properties and reactivity.
4-Biphenylboronic Acid:
Uniqueness:
- The presence of the tert-butyl group in 4-tert-Butylphenylboronic acid provides steric hindrance, which can enhance the selectivity and stability of the compound in various reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding biaryl compounds.
特性
IUPAC Name |
(4-tert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZNVROSZZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370211 | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123324-71-0 | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 4-tert-Butylphenylboronic acid?
A: Research indicates that reacting trimethyl borate with a Grignard reagent derived from 1-bromo-4-tert-butylbenzene and magnesium metal under a nitrogen atmosphere yields 4-tert-Butylphenylboronic acid [, ]. The optimal conditions involve a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, a temperature range of -20°C to -30°C, and a reaction time of 140 minutes, achieving a yield of 69.5% []. Further optimization suggests using a 1.4:1 molar ratio of trimethyl borate to 1-bromo-4-tert-butylbenzene at -20°C for 160 minutes [].
Q2: How does the structure of 4-tert-Butylphenylboronic acid influence its ability to extract sugars?
A: 4-tert-Butylphenylboronic acid, alongside other boronic acid derivatives, has been explored for its ability to extract sugars from aqueous solutions [, ]. While 4-tert-Butylphenylboronic acid exhibits sugar extraction capabilities, research suggests that Naphthalene-2-boronic acid demonstrates superior extraction of xylose, a key sugar derived from hemicellulose hydrolysis []. This difference in extraction efficiency highlights the impact of the boronic acid structure on its interaction with specific sugars.
Q3: What analytical techniques are used to characterize 4-tert-Butylphenylboronic acid?
A: Synthesized 4-tert-Butylphenylboronic acid can be characterized and identified using mass spectrometry and 1H NMR spectroscopy []. These techniques provide information about the compound's molecular weight, structure, and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

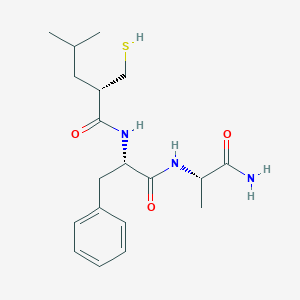
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)
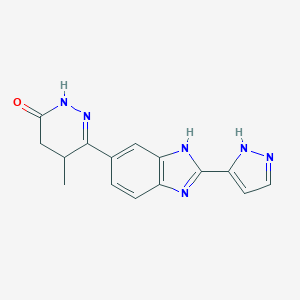
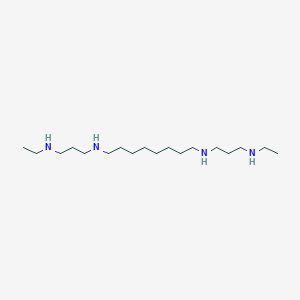
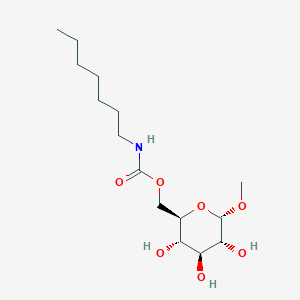
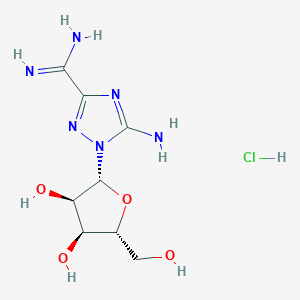
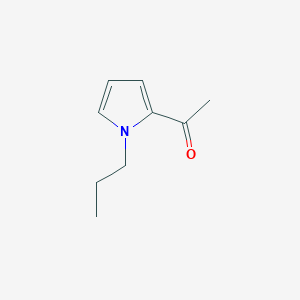
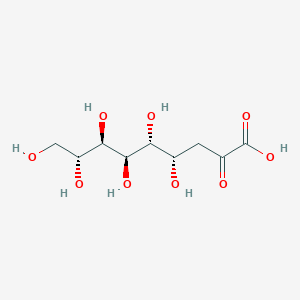
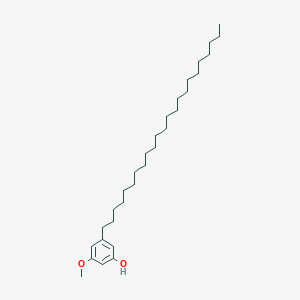
![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
